molecular formula C20H23F3N4OS B12450614 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12450614
M. Wt: 424.5 g/mol
InChI Key: QFZOYEAIMSKALX-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of the benzothiazole ring, the pyrazolone core, and the introduction of the trifluoromethyl group. Common reagents used in these reactions include benzothiazole derivatives, hydrazine, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(methyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(chloromethyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

This detailed article provides a comprehensive overview of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23F3N4OS

Molecular Weight

424.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(N-heptyl-C-methylcarbonimidoyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H23F3N4OS/c1-3-4-5-6-9-12-24-13(2)16-17(20(21,22)23)26-27(18(16)28)19-25-14-10-7-8-11-15(14)29-19/h7-8,10-11,26H,3-6,9,12H2,1-2H3

InChI Key

QFZOYEAIMSKALX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

Origin of Product

United States

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